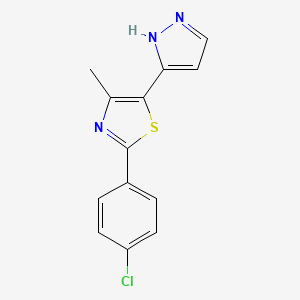![molecular formula C20H19N5 B2896704 2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896075-33-5](/img/structure/B2896704.png)
2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound featuring multiple heterocyclic rings, including imidazole and pyrazole moieties
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds containing an imidazole ring are known to interact with various biological targets through different mechanisms . The interaction of the compound with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of biological effects
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Given the broad range of biological activities reported for imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
It has been found to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This suggests that it interacts with these proteins and potentially other biomolecules in the cell.
Cellular Effects
2-Methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine has shown remarkable antiproliferative activities against SW620 and HeLa cells . It influences cell function by regulating the PI3K/AKT/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the phosphorylation of AKT and S6 proteins, thereby regulating the PI3K/AKT/mTOR signaling pathway . This suggests that it binds to these proteins and inhibits their activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazole ring followed by the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the condensation of 2-methylimidazole with appropriate precursors under acidic or basic conditions to form the desired intermediate, which is then further reacted with phenyl-containing reagents to introduce the phenyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole and pyrazole rings can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: : Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities present in the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate for creating new chemical entities.
Biology
The biological applications of this compound are vast. It can be used as a probe in biological studies to understand cellular processes, enzyme activities, and receptor-ligand interactions. Its derivatives may also exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including infections, inflammation, and cancer.
Industry
In material science, this compound can be used in the design of new materials with specific properties, such as enhanced stability, conductivity, or catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: : These compounds share the imidazole ring and are known for their broad range of biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: : These compounds contain the pyrazolo[1,5-a]pyrimidine core and are used in various medicinal and industrial applications.
Phenyl-containing heterocycles: : Compounds with phenyl groups attached to heterocyclic rings are common in pharmaceuticals and materials science.
Uniqueness
2-Methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of multiple heterocyclic rings and phenyl group, which can impart distinct chemical and biological properties compared to simpler derivatives.
Propriétés
IUPAC Name |
11-methyl-2-(2-methylimidazol-1-yl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-13-18(15-7-4-3-5-8-15)19-22-17-10-6-9-16(17)20(25(19)23-13)24-12-11-21-14(24)2/h3-5,7-8,11-12H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECYGZSDOZSVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5C=CN=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)
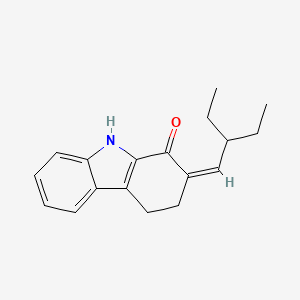
![4-(prop-2-yn-1-yl)-N-{3-[(propan-2-yl)carbamoyl]cyclohexyl}piperazine-1-carboxamide](/img/structure/B2896626.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2896628.png)
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/new.no-structure.jpg)
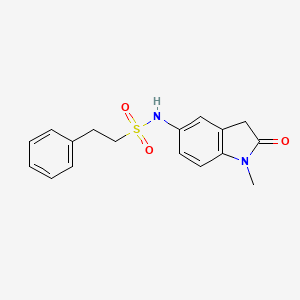
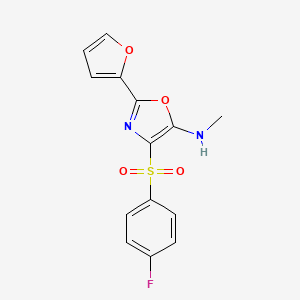
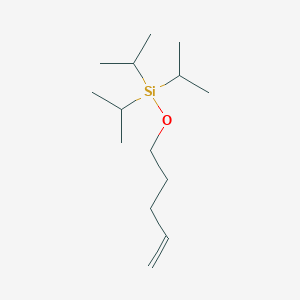

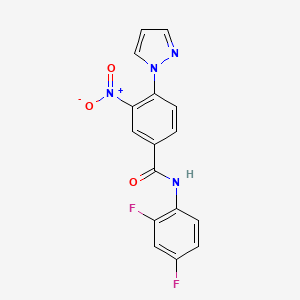
![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)pyridine](/img/structure/B2896643.png)
